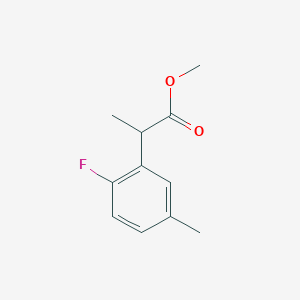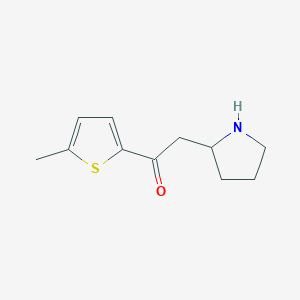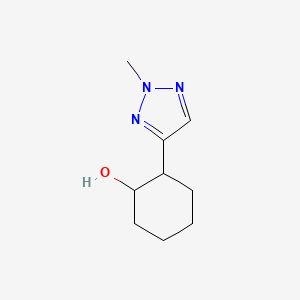
1-(Iodomethyl)-1-methoxycycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodomethyl)-1-methoxycycloheptane is an organic compound characterized by the presence of an iodomethyl group and a methoxy group attached to a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodomethyl)-1-methoxycycloheptane typically involves the reaction of cycloheptanone with iodomethane in the presence of a base, followed by methylation using methanol and an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors can also be explored to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(Iodomethyl)-1-methoxycycloheptane undergoes various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of cycloheptane derivatives with different functional groups.
Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Sodium periodate, manganese dioxide, periodic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Cycloheptane derivatives.
Substitution: Various substituted cycloheptane compounds.
Scientific Research Applications
1-(Iodomethyl)-1-methoxycycloheptane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-1-methoxycycloheptane involves its interaction with specific molecular targets and pathways. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. These interactions can affect the compound’s reactivity and its ability to participate in various chemical processes.
Comparison with Similar Compounds
1-(Iodomethyl)-1-methoxycycloheptane can be compared with other similar compounds, such as:
- 1-(Chloromethyl)-1-methoxycycloheptane
- 1-(Bromomethyl)-1-methoxycycloheptane
- 1-(Iodomethyl)-1-methoxycyclohexane
Uniqueness: The presence of the iodomethyl group in this compound imparts unique reactivity compared to its chloro- and bromo- counterparts. The larger atomic radius and lower bond dissociation energy of iodine make the iodomethyl group more reactive in substitution reactions, providing distinct advantages in synthetic applications .
Properties
Molecular Formula |
C9H17IO |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
1-(iodomethyl)-1-methoxycycloheptane |
InChI |
InChI=1S/C9H17IO/c1-11-9(8-10)6-4-2-3-5-7-9/h2-8H2,1H3 |
InChI Key |
BLPDKRLNMJCDKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCCCC1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Pent-1-yn-3-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13304443.png)




![[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13304491.png)
![2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13304498.png)






